molecular formula C18H18N2O4S B509104 N-(3,5-dimethylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide CAS No. 663168-49-8

N-(3,5-dimethylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide

Cat. No.: B509104
CAS No.: 663168-49-8
M. Wt: 358.4g/mol
InChI Key: OKHGPNYVZHGOBW-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a synthetic compound featuring a propanamide backbone linked to a 3,5-dimethylphenyl group and a 1,2-benzisothiazol-3-one-1,1-dioxide moiety. The benzisothiazol-dioxide group is sulfonated and ketonated at position 3, contributing to its unique electronic and steric properties. This structure is critical for its metabolic stability, as hydrolysis of the benzisothiazol-dioxide group generates hydrophilic metabolites, reducing liver toxicity compared to analogs lacking this feature .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-12-9-13(2)11-14(10-12)19-17(21)7-8-20-18(22)15-5-3-4-6-16(15)25(20,23)24/h3-6,9-11H,7-8H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHGPNYVZHGOBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2O4SC_{17}H_{16}N_{2}O_{4}S with a molar mass of approximately 344.38 g/mol. The compound features a benzisothiazole core which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC17H16N2O4S
Molar Mass344.38 g/mol
CAS Number482361-16-0

The biological activity of this compound can be attributed to its interaction with various biological targets. Compounds containing benzisothiazole moieties have been reported to exhibit antimicrobial , antifungal , and anticancer properties. The specific mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing physiological responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate significant antimicrobial activity against various bacterial strains. The presence of the benzisothiazole ring enhances the compound's ability to penetrate bacterial membranes.

Antifungal Properties

Studies have shown that derivatives of benzisothiazole exhibit antifungal activity by disrupting fungal cell wall synthesis. This activity is crucial for developing treatments against resistant fungal strains.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism likely involves the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of similar compounds against Staphylococcus aureus and Escherichia coli, revealing that modifications in the phenyl ring significantly enhanced antimicrobial potency.
  • Antifungal Activity : Research published in ChemMedChem highlighted the antifungal activity of benzisothiazole derivatives against Candida albicans, demonstrating dose-dependent effects that warrant further investigation into structure-activity relationships (SAR) .
  • Cancer Cell Studies : In vitro studies have indicated that compounds with similar structures can inhibit tumor growth in various cancer cell lines by inducing cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

The 3,5-dimethylphenyl group in the target compound distinguishes it from analogs with mono-methyl or dichloro substituents. For example:

  • N-(3-methylphenyl)propanamide derivatives (e.g., compounds 7c–7f in ) exhibit melting points between 134–178°C, with molecular weights of 375–389 g/mol.
  • N-(3,4-dichlorophenyl)propanamide (propanil, ) is an herbicide, illustrating how electron-withdrawing chloro substituents shift applications from pharmaceuticals to agrochemicals. The electron-donating methyl groups in the target compound may improve metabolic stability in biological systems .

Benzisothiazol-Dioxide Derivatives

The benzisothiazol-dioxide moiety is a key pharmacophore. Comparisons include:

  • 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl) acetaminophen analogs (): These derivatives avoid hepatotoxicity via hydrolysis to hydrophilic metabolites, a pathway likely shared by the target compound. In contrast, non-sulfonated benzisothiazol analogs may undergo oxidative metabolism, increasing toxicity risks .
  • (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl dithiocarbamates (): These compounds exhibit potent antitubercular activity (MIC = 0.78 μg/mL against Mtb H37Rv). The target compound’s propanamide chain may reduce antimicrobial efficacy compared to dithiocarbamates but improve solubility .

Propanamide Chain Modifications

Variations in the propanamide chain influence bioactivity and physicochemical properties:

  • N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): The hydroxyl and dimethyl groups enhance metal-binding capacity, enabling catalytic applications. The target compound lacks such directing groups, limiting its utility in catalysis but favoring pharmacokinetic properties .
  • The target compound’s methyl groups may instead favor peripheral tissue distribution .

Data Tables

Table 1: Physical and Chemical Properties of Selected Propanamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference
Target Compound C19H20N2O4S 372.44 Not reported 3,5-dimethylphenyl, benzisothiazol-dioxide -
N-(3-methylphenyl)propanamide (7c) C16H17N5O2S2 375.47 134–136 Sulfanyl, oxadiazole
Propanil (N-(3,4-dichlorophenyl)propanamide) C9H9Cl2NO2 234.08 92–94 Dichlorophenyl
Compound 115a () C15H17N3O3S2 351.44 Not reported Benzisothiazol-dioxide, dithiocarbamate

Key Research Findings

Metabolic Stability: The benzisothiazol-dioxide group in the target compound promotes hydrolysis into non-toxic metabolites, contrasting with dichlorophenyl propanamides (e.g., propanil), which may require oxidative detoxification .

Substituent Symmetry : The 3,5-dimethylphenyl group likely enhances crystallinity and melting points compared to asymmetrical analogs (e.g., 2,4-dimethylphenyl derivatives) .

Antimicrobial Potential: While the target compound lacks direct antimicrobial data, structural analogs with dithiocarbamate substituents demonstrate significant activity, suggesting tunability for drug design .

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